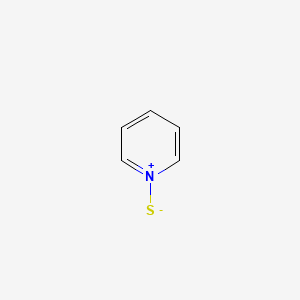

Pyridine, 1-sulfide

Description

Structure

3D Structure

Properties

CAS No. |

115974-66-8 |

|---|---|

Molecular Formula |

C5H5NS |

Molecular Weight |

111.162 |

IUPAC Name |

1-sulfidopyridin-1-ium |

InChI |

InChI=1S/C5H5NS/c7-6-4-2-1-3-5-6/h1-5H |

InChI Key |

YWSPNEMTARSIKW-UHFFFAOYSA-N |

SMILES |

C1=CC=[N+](C=C1)[S-] |

Synonyms |

Pyridine, 1-sulfide (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Pyridine N Sulfide Derivatives

Gas-Phase Synthesis and Detection of Ionized Pyridine (B92270) N-Thioxide

The study of ionized pyridine N-thioxide in the gas phase has been significantly advanced through mass spectrometry. Investigations have revealed that reactions between ionized nitrile sulfides (R-C≡N⁺-S*) and neutral pyridine can lead to the formation of ionized pyridine N-thioxide via a process involving the transfer of an ionized sulfur atom researchgate.netnih.govresearchgate.net. This sulfur atom transfer is understood to occur through a series of ion-molecule complexes, as supported by both experimental data and theoretical calculations researchgate.netnih.gov. Furthermore, neutralization-reionization mass spectrometry (NRMS) has been instrumental in establishing the gas-phase stability of neutral pyridine N-sulfide, confirming its existence as an observable species umons.ac.be. Specifically, studies by Gerbaux et al. have shown that the interaction of neutral pyridine with CS₃•⁺ radical cations can produce pyridine N-thioxide distonic ions, a process involving the transfer of an S•⁺ atom to the pyridine nitrogen umons.ac.bekuleuven.be. The structural identity of these ions has been corroborated through collisional activation experiments and comparisons with isomeric species umons.ac.be.

Oxidation Reactions Yielding Pyridine N-Sulfide Moieties

While the direct oxidation of pyridine to form a pyridine N-sulfide moiety is less frequently detailed than the formation of pyridine N-oxides, related sulfur chemistry provides context. Pyridine and its derivatives are readily oxidized to their corresponding N-oxides using a variety of oxidizing agents, including peroxy acids such as m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide organic-chemistry.orgwikipedia.orgwikipedia.orggoogle.comarkat-usa.orggoogle.com. These pyridine N-oxides are crucial intermediates and are well-characterized in organic synthesis wikipedia.orgwikipedia.orgarkat-usa.orgyoutube.com. For instance, sulfur dioxide can be employed in the reduction of pyridine N-oxides to pyridines under specific conditions, indicating the involvement of sulfur compounds in pyridine transformations google.com.

Strategies for Generating and Trapping Reactive Pyridine N-Sulfide Intermediates

The generation and study of reactive intermediates, particularly in the gas phase, often rely on advanced mass spectrometric techniques and computational modeling. The gas-phase reactions between ionized nitrile sulfides and pyridine have been observed to produce not only pyridine N-thioxide but also thiazolopyridinium cations researchgate.netnih.govresearchgate.net. The latter are proposed to form through an electrophilic attack of the R-C≡N⁺-S* ion on the pyridine nitrogen, followed by an intramolecular substitution of an alpha-hydrogen atom by sulfur, suggesting the transient existence of pyridine N-sulfide-like structures or their precursors researchgate.netnih.gov. Analogous studies involving pyridine N-selenide radical cations, synthesized via chemical ionization of pyridine with 3,4-dicyano-1,2,5-selenadiazole, further illustrate the generation and characterization of these elusive sulfur- and selenium-containing heterocyclic species in the gas phase umons.ac.be.

Precursor Compounds in the Generation of Pyridine N-Sulfide Species

Pyridine and its substituted derivatives serve as the fundamental precursors for many pyridine-based syntheses wikipedia.orgwikipedia.org. The preparation of pyridine N-oxides, which are key intermediates, typically involves the oxidation of pyridine using agents like mCPBA in solvents such as dichloromethane, or by employing urea-hydrogen peroxide adduct (UHP) organic-chemistry.orggoogle.comarkat-usa.orggoogle.com. While direct synthesis of pyridine N-sulfides from pyridine precursors is less common in the provided literature compared to N-oxide synthesis, related chemistry offers insights. For example, the synthesis of 2-(methyldithio)pyridine-N-oxide involves the thiolation of 2-thiopyridine-N-oxide with S-methyl methanethiosulfonate (B1239399) nih.gov. This indicates that pre-functionalized pyridine N-oxides or pyridine-thiols can function as precursors for more complex pyridine N-sulfide structures. Furthermore, 2-pyridyl sulfide (B99878) has been utilized as a sulfide donor in nickel-catalyzed aryl exchange reactions for the synthesis of aryl sulfides, highlighting its role as an intermediate or precursor in sulfur-transfer reactions acs.org.

Mechanistic Investigations and Reaction Pathways Involving Pyridine N Sulfides

Sulfur Atom Transfer Reactions to Pyridine (B92270)

Pyridine N-sulfides can act as sulfur atom donors in various chemical reactions. These reactions often involve the transfer of a sulfur atom from the N-sulfide moiety to another molecule, forming new sulfur-containing bonds.

In the gas phase, reactions involving ionized nitrile sulfides and pyridine have shown that sulfur atom transfer can occur. These processes are suggested to involve the intermediacy of several ion-molecule complexes. For instance, studies on ionized nitrile sulfides reacting with pyridine indicate that an ionized sulfur atom transfer reaction, yielding ionized pyridine N-thioxide, likely proceeds through such complexes acs.orgnih.govresearchgate.net. The precise nature and role of these complexes are subjects of ongoing investigation, but they are believed to facilitate the efficient transfer of the sulfur atom.

Cycloaddition Processes Leading to Sulfur-Containing Pyridine Adducts

Pyridine N-sulfides can participate in cycloaddition reactions, leading to the formation of cyclic adducts that incorporate both the pyridine ring and the sulfur atom. These reactions are crucial for constructing complex heterocyclic systems.

Some cycloaddition reactions involving pyridine derivatives or related systems can be initiated by electrophilic attack. For example, in the context of ionized nitrile sulfides reacting with pyridine, the formation of a thiazolopyridinium cation is proposed to be initiated by an electrophilic attack of the R-C≡N+-S· ion on the nitrogen atom of pyridine acs.orgnih.govresearchgate.net. This initial electrophilic interaction can then lead to further intramolecular rearrangements or substitutions.

Following an initial interaction, such as an electrophilic attack, intramolecular substitution mechanisms can be operative. In the case of the thiazolopyridinium ion formation from ionized nitrile sulfides and pyridine, the intermediate formed after the electrophilic attack is suggested to undergo an intramolecular substitution of an α-hydrogen atom by the sulfur atom acs.orgnih.govresearchgate.net. This type of internal rearrangement is key to forming the final cyclic product.

Electrophilic and Nucleophilic Functionalization Mediated by Pyridine N-Sulfides

Pyridine N-sulfides themselves can be targets for functionalization or can act as mediators in the functionalization of other molecules. The electronic properties conferred by the N-S bond influence their reactivity towards both electrophilic and nucleophilic reagents. While specific examples directly involving pyridine N-sulfides are less detailed in the provided search results compared to pyridine N-oxides, general principles of pyridine chemistry apply. Pyridine itself is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, and it is more susceptible to nucleophilic attack, particularly at the 2- and 4-positions quimicaorganica.orguoanbar.edu.iqgcwgandhinagar.comgcwgandhinagar.comquora.comyoutube.com. The presence of the sulfur moiety in a pyridine N-sulfide would further modulate these inherent reactivities, potentially directing functionalization to specific sites or altering reaction pathways.

Radical Pathways and Single-Electron Transfer Mechanisms

Radical pathways and single-electron transfer (SET) mechanisms are increasingly recognized in the chemistry of N-heterocycles, including pyridine derivatives. Pyridine N-oxides, for instance, are known to participate in SET processes, often leading to the generation of pyridine N-oxy radicals nih.govresearchgate.netresearchgate.net. These radicals can then engage in hydrogen atom abstraction or other radical transformations.

While direct examples of pyridine N-sulfides in radical pathways are less prominent in the provided literature snippets, the general principles of SET are applicable. If a pyridine N-sulfide could be oxidized or reduced to generate a radical species, it could participate in chain reactions or act as a radical initiator/acceptor. Research on related systems, such as the photocatalytic functionalization of pyridines via pyridinyl radicals generated through SET, highlights the potential for such mechanisms in pyridine chemistry nih.govacs.org. These studies often involve excited photocatalysts that mediate the electron transfer, leading to radical intermediates that undergo subsequent reactions.

Compound List

Pyridine N-sulfide

Pyridine N-oxide

Nitrile Sulfides

Thiazolopyridinium Cation

Pyridinyl Radicals

Pyridine N-thioxide

Advanced Spectroscopic Characterization Techniques for Pyridine N Sulfide Systems

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for investigating the vibrational properties of molecules like pyridine (B92270) N-sulfide. Analysis of the FTIR spectrum reveals characteristic absorption bands corresponding to the stretching and bending motions of the chemical bonds within the molecule.

The vibrational spectrum of pyridine N-sulfide and its complexes displays several key absorption bands. The C-H stretching modes are typically observed above 3000 cm⁻¹. cdnsciencepub.com In studies of pyridine-sulfur dioxide complexes, ortho C-H stretching modes were identified, providing evidence for a C1-symmetric structure. nih.gov

The pyridine ring itself exhibits a series of characteristic vibrations. The C=C and C=N stretching vibrations of the pyridine ring are prominent and are often found in the spectral region of 1615-1465 cm⁻¹. researchgate.net Specifically, bands around 1635 cm⁻¹, 1610 cm⁻¹, and 1535 cm⁻¹ are assigned to the pyridinium (B92312) ring stretching modes. researchgate.net In pyridine adducts, these bands can shift to higher wavenumbers, for instance, to around 1634 cm⁻¹, due to changes in the electronic environment of the ring. researchgate.net The ring breathing mode is another characteristic vibration, often appearing as a strong band in the Raman spectrum around 991 cm⁻¹. researchgate.net

The N-S bond, a key feature of pyridine N-sulfide, also gives rise to specific vibrational modes, although these can be more challenging to assign definitively. Theoretical calculations and comparisons with related N-O compounds are often employed to aid in the assignment of N-S stretching and bending frequencies.

Interactive Table: Characteristic FTIR Bands for Pyridine and Related Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Type | Reference |

|---|---|---|---|

| C-H Stretching | > 3000 | Pyridinium Salts | cdnsciencepub.com |

| C=C and C=N Stretching | 1615-1465 | Pyridine Derivatives | researchgate.net |

| Pyridinium Ring Stretching | ~1635, 1610, 1535 | Pyridinium Salts | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Advanced Multi-Nuclear NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise chemical environment of hydrogen and carbon atoms within pyridine N-sulfide systems.

For pyridine itself, the ¹H NMR spectrum shows signals for the aromatic protons, and the ¹³C NMR spectrum reveals distinct peaks for each carbon atom in the ring. rsc.orgspectrabase.comhmdb.ca In substituted pyridine N-oxides, the chemical shifts of the ring protons and carbons are influenced by the nature and position of the substituent. For example, in 4-methylpyridine (B42270) N-oxide, the methyl protons appear as a singlet at 2.37 ppm, while the aromatic protons are observed at 7.12 and 8.13 ppm in CDCl₃. rsc.org The ¹³C NMR spectrum of pyridine N-oxide in CDCl₃ shows peaks at 125.3, 125.5, and 138.5 ppm. rsc.org

Advanced NMR techniques, such as multinuclear NMR, can provide further structural details, especially for complexes and adducts of pyridine N-sulfide. beilstein-journals.orgorganicchemistrydata.org These methods can probe the interaction of the pyridine N-sulfide moiety with other nuclei, offering insights into coordination chemistry and intermolecular interactions.

Interactive Table: ¹H and ¹³C NMR Chemical Shifts (ppm) for Selected Pyridine Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| Pyridine N-Oxide | ¹H | CDCl₃ | 7.35-7.37 (m, 3H), 8.25-8.27 (m, 2H) | rsc.org |

| Pyridine N-Oxide | ¹³C | CDCl₃ | 125.3, 125.5, 138.5 | rsc.org |

| 4-Methylpyridine N-Oxide | ¹H | CDCl₃ | 2.37 (s, 3H), 7.12 (s, 2H), 8.13 (s, 2H) | rsc.org |

Ultraviolet-Visible (UV/Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule. iyte.edu.trresearchgate.netslideshare.net For pyridine and its derivatives, the absorption of UV light typically results in π → π* and n → π* transitions. upi.eduresearchgate.net The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, while n → π* transitions involve the excitation of a non-bonding electron (from the nitrogen or sulfur atom) to an antibonding π* orbital. upi.edu

The electronic spectrum of a ligand can show bands assigned to π→π* transitions of the aromatic ring and n→π* transitions. researchgate.net In complexes, charge-transfer bands may also be observed. researchgate.net The solvent can influence the fine structure of the absorbance spectra. iyte.edu.tr The position and intensity of these absorption bands provide valuable information about the electronic structure of the pyridine N-sulfide system and how it is affected by complexation or substitution.

Mass Spectrometry: High-Resolution and Tandem Mass Spectrometry for Structural Elucidation

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of pyridine N-sulfide and its derivatives. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. acs.orgnih.gov In a tandem mass spectrometer, ions of a specific mass-to-charge ratio are selected and then fragmented by collision with a neutral gas. acs.org The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. This technique has been instrumental in studying the gas-phase chemistry of elusive molecules, including nitrile N-sulfides. umons.ac.beacs.org

Neutralization-reionization mass spectrometry (NRMS) is a specialized tandem mass spectrometry technique that allows for the study of neutral molecules in the gas phase. umons.ac.be In NRMS, ions are neutralized by charge exchange with a collision gas, and the resulting neutral species are then reionized before mass analysis. This method has been successfully used to demonstrate that neutral pyridine N-sulfide is a stable and observable molecule in the gas phase. umons.ac.be It has also been employed to identify other transient species like benzonitrile (B105546) N-sulfide. uq.edu.aumcmaster.ca

X-ray Diffraction Analysis of Pyridine N-Sulfide Adducts and Complexes

X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique has been used to characterize a variety of pyridine adducts and complexes. researchgate.netrsc.org

For instance, X-ray diffraction studies on a bis(pyridine) adduct of an unstable acyclic phosphorus sulfide (B99878) showed weak coordination of the pyridine molecules to phosphorus, with long P-N distances of 1.86 Å. researchgate.net In another study, the crystal structure of a palladium pincer-type complex derived from a pyridine-bridged bis(1,2,3-triazolin-5-ylidene) was determined by X-ray diffraction. rsc.org The analysis of pyridine adducts of nickel(II) xanthates revealed them to be effective single-source precursors for nickel sulfide thin films. acs.org Similarly, the crystal structures of zinc sulfide nanoparticles have been studied using powder X-ray diffraction, revealing mixtures of cubic, hexagonal, and rhombohedral phases. academie-sciences.fr

Crystal Structure Determination and Analysis of Molecular Geometry

The precise determination of the three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding the structure of a molecule. While a specific, publicly available crystal structure for pyridine, 1-sulfide (CAS 115974-66-8) is not readily found in open literature, extensive crystallographic studies have been conducted on closely related pyridine-containing compounds and metal-sulfur complexes, providing valuable insights into the expected structural features.

For instance, the crystal structure of related compounds like (pyridin-3-yl)methyl diphosphate (B83284) bound to the [4Fe-4S] cluster of the enzyme IspH has been resolved using X-ray crystallography. nih.gov In such complexes, the pyridine ring's geometry and its orientation relative to the metal-sulfur cluster are meticulously detailed. nih.gov These studies reveal how the pyridine moiety coordinates to the metal center, which in some cases involves a side-on η2 coordination of the nitrogen and a carbon atom of the pyridine ring to an iron atom of the cluster. nih.govacs.org

Crystallographic data for various other pyridine derivatives and complexes further illustrates the structural diversity. For example, the crystal structure of bis(di-2-pyridyl sulfide)ruthenium(II) chloride has been determined to be in the orthorhombic space group Pbcn. rsc.org Such analyses provide precise lattice parameters and reveal the conformation of the chelate rings formed by the ligand and the metal. rsc.org In another example, thiazolo-pyridine dicarboxylic acid derivatives have been shown to crystallize in monoclinic (P21/c) and triclinic (P1̅) space groups, with their structures elucidated by single-crystal X-ray diffraction.

While a definitive crystal structure for the isolated "this compound" is elusive in the searched literature, computational models, such as those available from PubChem, provide a theoretical 3D conformation of the molecule. nih.gov These models are based on computational chemistry and offer a likely representation of the molecule's geometry in the absence of experimental data.

Table 1: Representative Crystallographic Data for Related Pyridine-Containing Compounds

| Compound | Crystal System | Space Group | Reference |

| Bis(di-2-pyridyl sulfide)ruthenium(II) chloride | Orthorhombic | Pbcn | rsc.org |

| A Thiazolo-Pyridine Dicarboxylic Acid Derivative | Monoclinic | P21/c | |

| Another Thiazolo-Pyridine Dicarboxylic Acid Derivative | Triclinic | P1̅ |

This table presents data for related compounds due to the absence of specific crystallographic data for this compound in the reviewed sources.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A detailed analysis of bond lengths, bond angles, and dihedral angles from crystal structures provides a quantitative description of the molecular geometry. This information is critical for understanding the nature of chemical bonds and the steric and electronic effects that govern molecular conformation.

In the absence of a specific crystal structure for "this compound," we can infer expected values from related, structurally characterized compounds. For example, in a complex of (pyridin-3-yl)methyl diphosphate with the IspH enzyme, the pyridine ring binds to the fourth iron of the [Fe4S4] cluster with two atoms of the ring being in close proximity (2.3–2.4 Å) to the iron atom. acs.org

Studies of other pyridine-sulfur containing ligands provide further insight. In a di-2-pyridyl sulfide complex with zinc, the dihedral angle between the two pyridine rings is reported to be 60.1 (1)°. smolecule.com The bond angles within the pyridine ring itself in such complexes are typically around 118°, which is characteristic for a pyridine moiety.

Table 2: Selected Bond Parameters in Related Pyridine-Sulfur Compounds

| Parameter | Compound/System | Value | Reference |

| Dihedral Angle (Pyridine-Pyridine) | (Di-2-pyridyl sulfide-κ2N,N′)diiodidozinc(II) | 60.1 (1)° | smolecule.com |

| Bond Distance (Fe-N/C of pyridine) | (Pyridin-3-yl)methyl diphosphate-IspH complex | 2.3–2.4 Å | acs.org |

This table presents data for related compounds due to the absence of specific bond parameter data for this compound in the reviewed sources.

These structural parameters are crucial for validating theoretical models and for understanding the interactions between the pyridine N-sulfide system and its environment, particularly in the context of metal coordination.

Advanced Spectroscopic Probes for Metal-Pyridine-Sulfur Interactions (e.g., HYSCORE, XANES)

To probe the electronic structure and coordination environment of metal-pyridine-sulfur systems, particularly for paramagnetic species, advanced spectroscopic techniques like Hyperfine Sublevel Correlation (HYSCORE) and X-ray Absorption Near Edge Structure (XANES) are employed.

HYSCORE Spectroscopy

HYSCORE is a powerful pulsed electron paramagnetic resonance (EPR) technique that provides information about the hyperfine and nuclear quadrupole interactions between an unpaired electron and surrounding magnetic nuclei. nih.gov This technique is particularly valuable for elucidating the binding of ligands to paramagnetic metal centers in complex systems like metalloenzymes. nih.gov

In studies of the [4Fe-4S] cluster-containing enzyme IspH, HYSCORE spectroscopy has been instrumental in characterizing the interaction with pyridine-based inhibitors. nih.govacs.org For a pyridine diphosphate inhibitor, HYSCORE experiments revealed a significant 14N hyperfine coupling of approximately 7.4 MHz and a nuclear quadrupole coupling constant (NQCC) of about 3.0 MHz. acs.org These values are indicative of direct coordination of the pyridine nitrogen to one of the iron atoms in the cluster. acs.org The experimental HYSCORE data, in conjunction with density functional theory (DFT) calculations, supported a side-on η2 coordination model. nih.govacs.org

HYSCORE has also been used to identify histidine ligation to [4Fe-4S] clusters, where the 14N hyperfine coupling constants are in a similar range, further demonstrating the technique's sensitivity to nitrogen coordination. nih.gov

Table 3: HYSCORE Parameters for a Pyridine Derivative Bound to an Iron-Sulfur Cluster

| Parameter | Experimental Value | Calculated Value | Reference |

| 14N Hyperfine Coupling (AisoN) | 7.4 MHz | 6.6 MHz | acs.org |

| 14N Nuclear Quadrupole Coupling Constant (NQCC) | 3.0 MHz | 3.5 MHz | acs.org |

This data is for a pyridine diphosphate inhibitor of the IspH enzyme, a model for metal-pyridine-sulfur interactions.

XANES Spectroscopy

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a technique that provides information about the oxidation state and coordination geometry of a specific element in a molecule by probing the transitions of core electrons to unoccupied orbitals.

While specific XANES studies on "this compound" complexes were not found in the searched literature, the technique is widely applied to characterize metal complexes with pyridine and sulfur-containing ligands. For instance, Co K-edge XANES has been used to study mixed ligand pyridine Co(II) complexes, where the features in the XANES spectra can distinguish between different coordination geometries, such as compressed or elongated octahedral structures. ejournal.by Similarly, sulfur K-edge XANES is a powerful tool for determining the speciation of sulfur in various materials, including coal, by identifying different oxidation states and chemical environments of sulfur atoms. acs.org

The application of XANES to metal-pyridine-sulfur systems would involve analyzing both the metal K-edge and the sulfur K-edge to obtain a comprehensive picture of the electronic structure and bonding. The metal K-edge would provide insights into the metal's oxidation state and coordination environment, while the sulfur K-edge would reveal information about the sulfur's oxidation state and its covalent interaction with the metal center.

Computational Chemistry and Theoretical Modeling of Pyridine N Sulfides

Quantum Chemical Calculation Methodologies

Quantum chemical methods are indispensable for predicting and analyzing the properties of molecules like pyridine (B92270) N-sulfides. These methods range from highly accurate but computationally intensive ab initio techniques to more approximate, yet efficient, density functional theory (DFT) approaches.

Density Functional Theory (DFT) has emerged as a versatile and widely adopted method for studying molecular structures, energies, and electronic properties researchgate.netscirp.orgacs.org. DFT calculations, often employing hybrid functionals like B3LYP or M06-2X with basis sets such as 6-31+G(d,p) or aug-cc-pVDZ, have been instrumental in analyzing various aspects of pyridine derivatives and their interactions researchgate.netscirp.orgacs.orgnih.govacs.orgnih.govmdpi.comresearchgate.netrsc.orgresearchgate.net. For instance, DFT has been used to investigate intermolecular interactions, such as N…S chalcogen bonds and N…C tetrel bonds, in complexes involving pyridines and molecules like OCS nih.govmdpi.comresearchgate.net. These studies help in understanding the nature and strength of these interactions, often correlating them with electrostatic potentials or charge transfer phenomena mdpi.comresearchgate.net. DFT is also employed to study reaction mechanisms, providing energy profiles and identifying transition states rsc.org. Furthermore, DFT calculations are used to determine electronic properties such as frontier molecular orbital energies (HOMO and LUMO), energy gaps, and molecular electrostatic potentials (MEP), which are critical for assessing molecular reactivity and stability scirp.orgacs.org.

Ab initio methods, which derive molecular properties directly from fundamental physical principles without empirical parameters, offer high accuracy in electronic structure calculations. Møller-Plesset perturbation theory, particularly at the MP2 level, is frequently used in conjunction with basis sets like aug-cc-pVDZ or aug-cc-pVTZ to study molecular geometries, energies, and intermolecular interactions nih.govmdpi.comresearchgate.netresearchgate.netacs.orgresearchgate.net. These methods are valuable for obtaining reliable descriptions of electron correlation, which is crucial for accurately modeling bonding and non-covalent interactions. For example, MP2 calculations have been employed to investigate the nature of N…S chalcogen bonds in complexes involving pyridines nih.govmdpi.comresearchgate.net and to optimize geometries for subsequent analyses like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) acs.orgresearchgate.net. Higher-level ab initio methods, such as Coupled Cluster with Singles and Doubles (CCSD(T)), are also used for benchmark calculations, providing highly accurate results for comparison with DFT researchgate.net.

Electronic Structure Analysis

Beyond calculating total energies and geometries, detailed electronic structure analysis provides deeper insights into bonding, charge distribution, and the nature of interactions within molecules.

Natural Bond Orbital (NBO) analysis is a powerful technique used to understand the electronic structure in terms of localized Lewis-like bonds and delocalized orbitals taylorandfrancis.com. It provides a framework for quantifying hyperconjugative interactions and charge transfer phenomena within a molecule or between interacting species researchgate.netacs.orgtaylorandfrancis.com. NBO analysis can reveal the extent of electron donation from lone pairs (LP) to antibonding orbitals (σ), such as LP(N) → σ(C=S) or LP(S) → σ*(C-H), which are indicative of specific bonding interactions and charge redistribution researchgate.nettaylorandfrancis.com. The stabilization energy, often denoted as E(2), derived from NBO analysis, quantifies the strength of these donor-acceptor interactions taylorandfrancis.com. Studies involving pyridine systems have utilized NBO to analyze charge transfer from the pyridine nitrogen to acceptor orbitals in complexes researchgate.netacs.org.

Table 1: Charge Transfer and Stabilization Energies in Pyridine Systems

| Parameter / Interaction Type | Value Range / Example | System / Context | Reference |

| Charge Transfer (me) from Pyridine to OCS | 4.4 to 6.8 | Pyridine-OCS complexes | researchgate.net |

| Stabilization Energy E(2) (kcal/mol) | ~0.28 | C-H···N intramolecular hydrogen bonding in a ligand | taylorandfrancis.com |

| Stabilization Energy E(2) (kcal/mol) | ~3.94 | Lone pair of azomethine nitrogen to metal σ* orbitals | taylorandfrancis.com |

| Natural Population Analysis (NPA) Charge (e) on substituents | Cl: -0.592; F: -0.607 | 7-Azaindole···difluoropyridine complexes | acs.org |

The Atoms in Molecules (AIM) theory provides a rigorous method for analyzing the topology of the electron density distribution to characterize chemical bonds scispace.comresearchgate.netbuffalo.edu. AIM analysis identifies critical points (CPs), such as bond critical points (BCPs), where the gradient of the electron density is zero scispace.comresearchgate.net. The properties of the electron density at these BCPs, including the electron density (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)), serve as indicators of the nature and strength of the chemical bond scispace.comresearchgate.netbuffalo.edu. For instance, a negative value of ∇²ρ(r) typically signifies a covalent bond with shared electron density, while a positive value suggests a non-covalent interaction researchgate.net. AIM analysis has been applied to characterize various interactions in pyridine-containing systems, including chalcogen bonds and tetrel bonds nih.govmdpi.comresearchgate.netacs.orgresearchgate.net.

Table 2: AIM Topological Properties

| Property at Bond Critical Point (BCP) | Value Range / Example | Context / Bond Type | Reference |

| Electron Density (ρ(r)) | Varies | Characterization of bonding interactions | researchgate.netbuffalo.edu |

| Laplacian of Electron Density (∇²ρ(r)) | Negative | Covalent bonding | researchgate.net |

| Laplacian of Electron Density (∇²ρ(r)) | Positive | Non-covalent interactions | researchgate.net |

| Ellipticity | ~0.6 to 2.4 | Anisotropic electron density distribution in bonding | researchgate.net |

Charge density analysis, often complemented by topological analysis, offers a detailed understanding of electron distribution within a molecule. This approach, whether derived from experimental X-ray diffraction data or theoretical calculations, reveals how electron density is distributed, concentrated, or depleted in specific regions, thereby characterizing bonding and intermolecular forces scispace.comresearchgate.netbuffalo.edudoi.org. Topological properties, such as the magnitude of electron density at critical points, are linked to the structural stability of chemical compounds researchgate.net. Analysis of charge density can also highlight the redistribution of atomic charges, for example, showing how a formal positive charge on a pyridine nitrogen atom might be delocalized across the entire ring in certain molecular forms scispace.com.

Table 3: Binding Energies of Pyridine-OCS Complexes

| Complex Type | Interaction Type | Binding Energy (kJ/mol) | Reference |

| A | N…S chalcogen bonds | -9.58 to -12.24 | nih.govmdpi.comresearchgate.net |

| B | N…C tetrel bond | -10.78 to -11.81 | nih.govmdpi.comresearchgate.net |

| C | π-interaction | -10.76 to -13.33 | nih.govmdpi.comresearchgate.net |

Compound List

Pyridine

Pyridine N-sulfide (inferred)

Nitrile sulfides

Carbonyl Sulfide (B99878) (OCS)

7-Azaindole

Imidazo[1,2-a]pyridine

Sulfonimidamides

Molecular Orbital Analysis (e.g., Kohn-Sham Orbitals)

Molecular orbital (MO) theory, particularly using Density Functional Theory (DFT) with Kohn-Sham (KS) orbitals, is fundamental to understanding the electronic structure of pyridine N-sulfides. These calculations reveal the distribution of electrons within the molecule, identifying key orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, stability, and electronic properties wuxiapptec.comsapub.orgpearson.comresearcher.life. Studies on pyridine derivatives often analyze these orbitals to predict reaction mechanisms and regioselectivity acs.orgmdpi.comresearchgate.netacs.orgresearchgate.netfau.euarxiv.org. For instance, the HOMO-LUMO gap in pyridine-based systems can be modulated by substituents, influencing their chemical behavior wuxiapptec.comarxiv.org. The nature of these orbitals, including their localization and the contribution of specific atoms (like nitrogen and sulfur), provides insights into potential sites for electrophilic or nucleophilic attack and charge transfer processes acs.orgmdpi.comresearchgate.netacs.orgarxiv.org.

Electron Density Difference Analysis

Electron Density Difference (EDD) analysis, often visualized through difference electron density maps (Δρ(r)), is a powerful technique to understand how electron distribution changes upon molecular interactions or transformations acs.org. By comparing the electron density of a complex or a transition state to that of its constituent parts, EDD maps highlight regions of charge accumulation or depletion. This method can reveal the formation of chemical bonds, non-covalent interactions (like chalcogen bonds or tetrel bonds), and charge transfer pathways within pyridine N-sulfide systems or related structures acs.orgacs.orgnih.gov. For example, studies on complexes involving pyridine and sulfur-containing molecules use EDD to visualize charge redistribution and the nature of interactions acs.orgacs.org. The analysis of electron density topology using methods like Atoms in Molecules (AIM) can further characterize the bonding interactions fau.euacs.orgmdpi.com.

Energetic Landscape and Reaction Path Analysis

Computational methods, particularly DFT, are extensively used to map out the energetic landscape of chemical reactions involving pyridine N-sulfides. This involves identifying stable molecular structures, transition states, and reaction intermediates to construct a complete reaction pathway rsc.orgscholaris.cachemrxiv.orgmdpi.comacs.orgmsu.edunih.govresearchgate.net. By calculating the energies of these species, researchers can determine the most favorable reaction mechanisms and identify rate-determining steps. These studies are crucial for understanding the kinetics and thermodynamics of reactions, such as oxidation, reduction, or catalytic processes involving pyridine derivatives rsc.orgscholaris.cachemrxiv.orgmdpi.comacs.org.

Prediction of Reaction Barriers and Transition State Geometries

A key aspect of reaction path analysis is the accurate prediction of reaction barriers and the characterization of transition state (TS) geometries. DFT calculations allow for the optimization of TS structures, which represent the highest energy point along the minimum energy path between reactants and products chemrxiv.orgmdpi.comacs.orgrsc.org. The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, dictates the reaction rate scholaris.cachemrxiv.orgacs.org. For example, studies on acetylene (B1199291) hydrochlorination on nitrogen-doped carbons, which involve pyridine-like nitrogen sites, have calculated activation energies for various steps scholaris.camdpi.com. Similarly, reaction barriers for pyridine phosphination and C-H functionalization have been computationally determined chemrxiv.orgacs.org.

Table 1: Selected Reaction Barriers from DFT Calculations

| Reaction Type/System | Barrier (kcal/mol) | Method/Level of Theory | Reference |

| Pyridine phosphination (Rate-limiting step) | 20.0 | DFT (M06-2X/6-311G**) | acs.org |

| C-H thiolation of pyridine (Radical addition) | 13.1 | DFT | chemrxiv.org |

| Pyridine hydrogenation (1-MHP formation) | 21.0 | DFT (PBE) | scholaris.ca |

| Pyridine adsorption on NiMoS (Hydrogenation) | Varies | DFT | researchgate.net |

| SO2–Pyridine dimer formation (Cs-symmetric TS) | 1.40, 1.87, 3.63 | DFT (M06–2X/6-311++G(2d,p)) | acs.org |

Note: Values are indicative and may represent free energy barriers or activation energies depending on the study.

Calculation of Binding Energies and Interaction Strengths

The calculation of binding energies is crucial for understanding the stability of molecular complexes and the strength of interactions between molecules or between molecules and surfaces wuxiapptec.comacs.orgresearchgate.netresearchgate.net. DFT methods are widely employed to quantify these energies. For pyridine systems, binding energies have been calculated for interactions with metal centers, sulfur-containing molecules, and catalytic surfaces wuxiapptec.comacs.orgresearchgate.netresearchgate.net. For instance, studies on pyridine-OCS complexes report binding energies ranging from -9.58 to -13.33 kJ/mol, attributed to chalcogen and tetrel bonds acs.org. Similarly, the adsorption of pyridine on catalytic surfaces, such as NiMoS, has been investigated, yielding binding energies that indicate the strength of interaction researchgate.netresearchgate.netau.dk.

Table 2: Binding Energies of Pyridine and Related Systems

| System | Interaction Type | Binding Energy (kJ/mol) | Method/Level of Theory | Reference |

| Pyridine···OCS complex (A-structure) | N···S chalcogen bond | -9.58 to -12.24 | MP2/aug-cc-pVDZ | acs.org |

| Pyridine···OCS complex (B-structure) | N···C tetrel bond | -10.78 to -11.81 | MP2/aug-cc-pVDZ | acs.org |

| Pyridine adsorption on NiMoS (Ni-edge) | N-Ni bonding | -23.5 to -45.3 | DFT (PBE) | scholaris.ca |

| Pyridine adsorption on Pt/Rh-Cu(100) surface | Various | -62 to -123 (doped) | DFT | nih.gov |

| Pyridine-metal complexes (e.g., Py-Zn) | Coordination bond | Varies | DFT (B3LYP) | researchgate.net |

Note: Binding energies are typically negative, indicating attractive interactions.

Simulation of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data, allowing for the validation of theoretical models against experimental results. For pyridine and its derivatives, this includes simulating Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra acs.orgmdpi.comresearchgate.netcore.ac.ukmodgraph.co.ukrsc.orgacs.orgsielc.compw.edu.plresearchgate.net.

NMR Spectroscopy: DFT calculations can accurately predict ¹H, ¹³C, and ¹⁵N NMR chemical shifts. These calculated values are often compared to experimental spectra to confirm molecular structures and understand electronic environments. Studies on pyridine and related heterocycles have shown good agreement between calculated and experimental ¹H and ¹³C NMR shifts, with deviations often attributed to solvent effects or crystal packing researchgate.netmodgraph.co.ukrsc.orgresearchgate.net.

IR Spectroscopy: The simulation of IR spectra involves calculating vibrational frequencies and their corresponding intensities. These computed spectra are then matched with experimental IR data to assign specific vibrational modes, such as C-H stretches, ring vibrations, or N-S vibrations if present acs.orgcore.ac.ukpw.edu.plmdpi.comcdnsciencepub.com. For example, studies on pyridine derivatives have successfully reproduced experimental IR bands, aiding in structural elucidation pw.edu.plmdpi.com.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to simulate electronic absorption spectra. By calculating the energies of excited states and their corresponding oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax) and their intensities, which are then compared to experimental UV-Vis data mdpi.comsielc.com. This is particularly useful for understanding the electronic transitions responsible for the color and photophysical properties of molecules.

Table 3: Spectroscopic Parameters of Pyridine Derivatives (Examples)

| Parameter / Molecule | Calculated Value | Experimental Value | Method/Level of Theory | Reference |

| ¹H NMR (α-H) of Pyridine | δ 8.5 ppm | δ 8.5 ppm | N/A (literature value) | arxiv.orgmodgraph.co.uk |

| ¹³C NMR (α-C) of Pyridine | δ 150 ppm | δ 150 ppm | N/A (literature value) | arxiv.orgmodgraph.co.uk |

| IR (C-H aromatic stretch) of Pyridine | ~3144 cm⁻¹ | ~3144 cm⁻¹ | DFT/6-31++G(d,p) | pw.edu.pl |

| IR (Ring breathing) of Pyridine | ~1002 cm⁻¹ | ~858 cm⁻¹ | DFT | mdpi.com |

| UV-Vis (λmax) of Pyridine | 202 nm, 254 nm | 202 nm, 254 nm | N/A (literature value) | sielc.com |

| HOMO-LUMO Gap of Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.08657 eV | N/A (calculated) | DFT | nih.gov |

Conformational Analysis and Molecular Dynamics Simulations of N-Sulfide Systems

Conformational analysis and molecular dynamics (MD) simulations are essential for understanding the three-dimensional structures and dynamic behavior of molecules. These techniques explore the potential energy surface to identify stable conformers and map out the flexibility and dynamic transitions of molecules in various environments nih.govresearchgate.netpw.edu.plnyu.edutemple.eduuni-muenchen.de. While specific MD simulations for "Pyridine, 1-sulfide" compounds are not detailed in the retrieved literature, general approaches applied to pyridine derivatives and related systems are applicable. MD simulations can reveal how substituents or intermolecular interactions, such as hydrogen bonding, influence the preferred conformations of the pyridine ring or the N-S moiety nyu.eduuni-muenchen.de. Techniques like Principal Component Analysis (PCA) and clustering of trajectories help in identifying key conformational states and transitions nih.govresearchgate.netpw.edu.pltemple.edu. These studies are vital for understanding how molecular shape and flexibility relate to biological activity or material properties.

Coordination Chemistry and Ligand Design Incorporating Pyridine Sulfur Moieties

Pyridine (B92270) N-Sulfides as Ligands in Transition Metal Complexes

Pyridine N-sulfides are recognized for their versatility as ligands in the formation of transition metal complexes. The presence of both a nitrogen atom within the pyridine ring and an exocyclic sulfur atom provides multiple potential coordination sites. This allows pyridine N-sulfide and its derivatives to act as ligands for a wide array of transition metals, leading to the formation of complexes with varied geometries and electronic properties. The coordination can significantly influence the stability and reactivity of the metal center, making these complexes subjects of interest for various chemical applications.

Coordination Modes of N-Sulfide Ligands: N-Donation, S-Donation, and Chelation

Pyridine N-sulfide ligands exhibit several coordination modes when binding to a metal center, primarily through N-donation, S-donation, or chelation involving both atoms.

N-Donation: The nitrogen atom of the pyridine ring can act as a Lewis base, donating its lone pair of electrons to a metal center. This is a common coordination mode for pyridine-based ligands.

S-Donation: The sulfur atom, with its available lone pairs, can also coordinate to a metal center. The preference for N- or S-donation often depends on the nature of the metal ion, following the principles of Hard and Soft Acids and Bases (HSAB) theory. Hard metal ions tend to prefer coordination with the harder nitrogen donor, while softer metal ions show a preference for the softer sulfur donor.

Chelation: In certain conformations, particularly with substituted pyridine N-sulfides, the ligand can coordinate to a single metal center through both the nitrogen and sulfur atoms, forming a stable chelate ring. This bidentate coordination mode often enhances the stability of the resulting metal complex.

The specific coordination mode adopted can be influenced by factors such as the solvent, the counter-ion present, and the steric and electronic properties of any substituents on the pyridine ring.

Influence of Ligand Electronic and Steric Properties on Coordination and Catalysis

The electronic and steric properties of pyridine N-sulfide ligands can be systematically modified by introducing substituents on the pyridine ring. These modifications have a profound impact on the coordination behavior of the ligand and the catalytic activity of the resulting metal complex.

Electronic Effects: Electron-donating groups on the pyridine ring increase the electron density on both the nitrogen and sulfur atoms, enhancing their donor capabilities and generally leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups decrease the electron density, which can weaken the metal-ligand interaction. The electronic nature of the substituents can thus be used to tune the Lewis basicity of the ligand and modulate the electronic environment of the metal center in the complex, which in turn affects its reactivity and catalytic performance.

Steric Effects: The size and position of substituents on the pyridine N-sulfide ligand introduce steric hindrance that can influence the coordination geometry of the resulting metal complex. Bulky substituents near the coordinating atoms can restrict the approach of the metal ion, potentially favoring a specific coordination mode or even preventing coordination altogether. In catalysis, steric bulk can play a crucial role in controlling the selectivity of a reaction by dictating the orientation of the substrate as it approaches the catalytic metal center.

A summary of how substituent properties can influence coordination and catalysis is presented in the table below.

| Property | Effect on Coordination | Effect on Catalysis |

| Electronic | Electron-donating groups strengthen metal-ligand bonds. Electron-withdrawing groups weaken metal-ligand bonds. | Modulates the electronic properties of the metal center, affecting its reactivity and the catalytic cycle. |

| Steric | Bulky substituents can influence coordination geometry and stability. | Can control substrate access to the catalytic site, thereby influencing selectivity (e.g., regioselectivity, enantioselectivity). |

Synthesis and Characterization of Metal Complexes Featuring Pyridine N-Sulfides

The synthesis of transition metal complexes with pyridine N-sulfide ligands typically involves the reaction of a suitable metal precursor, such as a metal salt or a pre-formed complex, with the pyridine N-sulfide ligand in an appropriate solvent. The reaction conditions, including temperature, reaction time, and stoichiometry of the reactants, are optimized to favor the formation of the desired complex.

Once synthesized, these complexes are characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties. Common characterization methods include:

X-ray Crystallography: Provides detailed information about the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.

NMR Spectroscopy (¹H, ¹³C): Used to elucidate the structure of the complex in solution and to study the electronic environment of the ligand upon coordination.

Infrared (IR) and Raman Spectroscopy: These techniques are sensitive to changes in the vibrational frequencies of the N-S bond and the pyridine ring upon coordination, providing insights into the mode of binding.

UV-Visible Spectroscopy: Gives information about the electronic transitions within the complex, which can be used to understand its electronic structure.

Elemental Analysis: Confirms the empirical formula of the synthesized complex.

The table below summarizes the typical characterization techniques and the information they provide for metal-pyridine N-sulfide complexes.

| Technique | Information Obtained |

| X-ray Crystallography | Solid-state structure, coordination geometry, bond lengths and angles. |

| NMR Spectroscopy | Solution-state structure, ligand environment, electronic effects of coordination. |

| IR/Raman Spectroscopy | Vibrational frequencies, insights into N-S bond and coordination mode. |

| UV-Visible Spectroscopy | Electronic transitions, electronic structure of the complex. |

| Elemental Analysis | Empirical formula and purity of the complex. |

Catalytic Applications of Metal-Pyridine-Sulfur Complexes in Organic Transformations

Metal complexes featuring pyridine N-sulfide ligands have shown promise as catalysts in a variety of organic transformations. The combination of the pyridine and sulfur moieties in the ligand can impart unique reactivity to the metal center, leading to efficient and selective catalytic processes. The tunability of the ligand's steric and electronic properties allows for the optimization of the catalyst for specific reactions.

While the field is still developing, potential applications of these complexes include:

Cross-Coupling Reactions: The electronic properties of the pyridine N-sulfide ligand can influence the oxidative addition and reductive elimination steps in catalytic cycles such as those found in Suzuki, Heck, and Sonogashira couplings.

Oxidation Reactions: The sulfur atom in the ligand can participate in redox processes, making these complexes potential catalysts for oxidation reactions.

Polymerization: The steric and electronic environment created by the pyridine N-sulfide ligand can control the polymerization of olefins and other monomers.

The catalytic performance of these complexes is an active area of research, with ongoing efforts to design and synthesize new catalysts with enhanced activity and selectivity for a broader range of organic transformations.

Applications in Advanced Materials Science and Organic Synthesis

Pyridine (B92270) Derivatives in C-H Functionalization Strategies

The direct functionalization of C-H bonds in pyridine rings presents a considerable challenge due to the electron-deficient nature of the heterocycle. However, innovative methodologies have emerged to overcome these hurdles, enabling regioselective introduction of various functional groups.

Regioselective Sulfonylation and Thiomethylation of Pyridines

Significant progress has been made in the regioselective sulfonylation of pyridines. A notable advancement is the development of a base-mediated protocol for the C4-selective C-H sulfonylation of pyridine. This method typically involves the pre-activation of pyridine with triflic anhydride (B1165640), followed by the base-mediated addition of a sulfinate salt and subsequent rearomatization. The choice of base and solvent critically influences the regioselectivity. For instance, using N-methylpiperidine as the base in chloroform (B151607) (CHCl3) has been shown to yield C4-sulfonylated pyridines with high regioselectivity, achieving a C4:C2 isomer ratio of 83:17 in 73% yield when using sodium para-toluenesulfinate mdpi.comrsc.orgrsc.org. This approach allows for the modular construction of sulfonylated pyridines using sulfur dioxide surrogates like DABSO or rongacyl rsc.orgrsc.orgscilit.com.

While direct thiomethylation of pyridine itself is less extensively detailed in the provided literature compared to sulfonylation, related methods demonstrate the introduction of thiomethyl groups into pyridine-like heterocycles. For example, electrochemical methods have enabled regioselective C-3 thiomethylation of imidazopyridines using thiocyanate (B1210189) as the sulfur source and methanol (B129727) as the methyl source researchgate.netresearchgate.net. Furthermore, reagents like BF3•SMe2 have been employed for the nucleophilic thiomethylation of electron-deficient haloarenes, indicating broader applicability of sulfur-containing reagents in functionalizing aromatic systems acsgcipr.org.

| Pyridine Derivative | Sulfinic Acid Salt | Base | Solvent | Yield (%) | C4:C2 Ratio | Reference(s) |

| Pyridine | NaTs | N-methylpiperidine | CHCl3 | 73 | 83:17 | mdpi.com, rsc.org, rsc.org |

| Pyridine | NaTs | DABCO | CH2Cl2 | Not specified | 70:30 | mdpi.com, rsc.org |

| Pyridine | Aryl sulfinates | N-methylpiperidine | CHCl3 | Good | High | mdpi.com, rsc.org |

Photoredox-Catalyzed Hydroxylation and Aminohydroxylation via N-Oxy Radicals (Conceptual Link to N-Sulfides)

Pyridine N-oxides have emerged as versatile precursors in photoredox catalysis, enabling the generation of reactive pyridine N-oxy radicals. These radicals can participate in various transformations, including the regioselective carbohydroxylation and aminohydroxylation of α-olefins nih.govdiva-portal.orgacs.org. The process typically involves the single-electron oxidation of the pyridine N-oxide by a photoredox catalyst, generating the N-oxy radical, which then initiates radical addition reactions. For instance, pyridine N-oxides have been utilized in photoredox-catalyzed reactions to achieve anti-Markovnikov hydrooxygenation and hydroesterification of unactivated olefins nih.govacs.org.

While the literature prominently features pyridine N-oxides in these photoredox-mediated transformations, a conceptual link can be drawn to pyridine N-sulfides. The S-N bond in pyridine N-sulfides, analogous to the N-O bond in N-oxides, could potentially undergo similar single-electron oxidation or other radical-generating pathways under photoredox conditions. This could lead to the formation of N-sulfur radicals or related reactive intermediates. Although direct examples of pyridine N-sulfides being employed in hydroxylation or aminohydroxylation reactions are not explicitly detailed in the provided snippets, the underlying principle of utilizing pyridine derivatives with oxidized heteroatoms to generate radicals for C-H functionalization or addition reactions highlights a potential avenue for exploring the reactivity of pyridine N-sulfides in similar catalytic cycles. The distinct electronic properties of sulfur compared to oxygen might influence the stability and reactivity of such intermediates, potentially leading to unique catalytic outcomes.

Asymmetric Synthesis and Stereocontrol Using Chiral Pyridine Derivatives

The development of chiral ligands and catalysts is paramount for achieving enantioselectivity in organic transformations. Pyridine-containing structures, often in combination with sulfur or other donor atoms, have shown promise in asymmetric catalysis.

Enantioselective N-Acylative Desymmetrization

Chiral pyridine N-oxides have emerged as effective nucleophilic organocatalysts for enantioselective N-acylative desymmetrization reactions. Specifically, chiral 4-arylpyridine-N-oxides have been employed to catalyze the desymmetrization of sulfonimidamides with chloroformates. This methodology allows for the construction of sulfur(VI)-stereocenters with high yields and excellent enantioselectivities rsc.orgnih.govcolab.wsresearchgate.netacs.orgrsc.org. The reaction proceeds via an acyl transfer mechanism, where the sulfonimidamide undergoes nucleophilic substitution by an O-acyloxypyridinium cation intermediate, with the enantioselectivity often determined by the collapse of a tetrahedral intermediate nih.govrsc.org. While these catalysts are pyridine N-oxides, their success highlights the potential of structurally related pyridine derivatives in asymmetric catalysis.

| Reaction Type | Substrate | Catalyst (Chiral) | Acylating Agent | Yield (%) | Enantiomeric Excess (ee) | Reference(s) |

| N-Acylative Desymmetrization | Sulfonimidamides | 4-arylpyridine-N-oxide | Chloroformates | High | Excellent | rsc.org, nih.gov, colab.ws, researchgate.net, acs.org, rsc.org |

Asymmetric Allylic Alkylation

Chiral ligands incorporating both pyridine and sulfur moieties have been investigated for their utility in asymmetric allylic alkylation, a key reaction for forming carbon-carbon bonds with stereocontrol. Ligands derived from chiral pyridine amino alcohols, featuring thioether or selenoether functionalities, have been synthesized and tested in palladium-catalyzed Tsuji-Trost allylic alkylation reactions mdpi.comnih.gov. For instance, ligands derived from pyrrolidine (B122466) thioethers have shown good to high enantioselectivities, achieving up to 90% ee in the allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate researchgate.net. These ligands often operate through N,S-bidentate coordination to palladium, influencing the stereochemical outcome of the reaction mdpi.comresearchgate.netnih.gov.

While chiral pyridine-containing sulfur ligands are effective in asymmetric allylic alkylation, direct examples of pyridine N-sulfides specifically acting as ligands or catalysts in these or other asymmetric transformations were not found within the provided search results. The demonstrated success lies with ligands featuring a pyridine ring linked to a sulfur atom through other functional groups, or with chiral pyridine N-oxides acting as catalysts.

| Reaction Type | Allylic Substrate | Nucleophile | Ligand Type (Chiral) | Catalyst | Yield (%) | Enantiomeric Excess (ee) | Reference(s) |

| Allylic Alkylation (Tsuji-Trost) | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | Pyridine-containing thioethers/selenoethers (N,S or N,Se) | Pd | Good | Up to 75% | mdpi.com, nih.gov |

| Allylic Alkylation (Tsuji-Trost) | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | Pyrrolidine thioethers (N,S) | Pd | Good | 81-90% | researchgate.net |

| Allylic Alkylation | 1,3-Diphenyl-2-propenyl acetate | Various amines | Pyrrolidine thioethers (N,S) | Pd | Good | Up to 76% | researchgate.net |

The chemistry of pyridine derivatives, particularly those incorporating sulfur, continues to be a vibrant area of research. Significant advancements have been achieved in regioselective C-H functionalization, notably in the sulfonylation of pyridines. Electrochemical methods provide a green route for sulfur incorporation into pyridine-related heterocycles. In asymmetric synthesis, chiral pyridine N-oxides have proven effective as catalysts for desymmetrization reactions, while chiral ligands featuring both pyridine and sulfur moieties play a crucial role in asymmetric allylic alkylation. Further exploration into the potential of pyridine N-sulfides as ligands or catalysts in asymmetric transformations could offer new avenues for stereoselective synthesis.

Compound List

Pyridine

Pyridine N-oxide

Sodium para-toluenesulfinate (NaTs)

Triflic anhydride (Tf2O)

N-methylpiperidine

DABCO

DABSO

Rongacyl

BF3•SMe2

KSCN

Methanol

Imidazopyridines

Sulfonimidamides

Chloroformates

4-arylpyridine-N-oxide

1,3-Diphenyl-2-propenyl acetate

Dimethyl malonate

Pyrrolidine thioethers

Intermolecular Interactions and Supramolecular Aspects of Pyridine N Sulfides

Hydrogen Bonding Involving Pyridine (B92270) N-Sulfides and Their Protonated Forms

Hydrogen bonding is a cornerstone of supramolecular chemistry, and pyridine N-sulfides, particularly their protonated forms, can participate in various hydrogen bond motifs. The nitrogen atom of the pyridine ring is a well-established hydrogen bond acceptor, while sulfur atoms or associated functional groups can act as either donors or acceptors depending on their chemical environment.

While direct examples of "Pyridine N-sulfide" acting as a hydrogen bond donor via an N-H bond are less common unless substituted with amino groups, the sulfur atom can participate as an acceptor in N-H...S interactions. For instance, in complexes involving 3-aminopyridine (B143674) and thiocyanate (B1210189), S-H interactions have been identified as significant contributors to crystal packing, accounting for approximately 30.2% of the Hirshfeld surface area scirp.orgresearchgate.net. In theoretical studies of pyridine complexes with carbonyl sulfide (B99878) (OCS), S...H interactions were observed, with distances ranging from 2.964 to 2.989 Å, indicating a notable interaction nih.gov.

Protonation of pyridine N-sulfides can lead to species that are strong hydrogen bond acids, similar to protonated pyridine N-oxides rsc.org. The pyridine nitrogen itself is a moderate hydrogen bond acceptor, with typical acceptor strengths (pKBHX) around 1.86 nih.gov. When sulfur is part of the molecule, such as in pyridine N-sulfides, the sulfur atom can also engage in hydrogen bonding, either as an acceptor or, if bonded to hydrogen, as a donor.

Table 1: Hydrogen Bonding Interactions in Pyridine-Sulfur Systems

| System / Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Angle (°) | Notes | Source |

| Pyridine-OCS (N...S) | H (on C) | S | 2.964–2.989 | 167–169 | S...H interaction | nih.gov |

| 3-Aminopyridine-Thiocyanate | H (on N) | S | N/A | N/A | S-H contribution to Hirshfeld surface (30.2%) | scirp.orgresearchgate.net |

| Pyridine N-oxide | H (on C) | N | N/A | N/A | Pyridine N as H-bond acceptor | nih.gov |

Halogen Bonding (N...I Contacts) in Pyridine-Sulfur Systems

Halogen bonding, characterized by the interaction between an electrophilic region (σ-hole) on a halogen atom and a nucleophilic site, is a prominent supramolecular interaction. In pyridine-sulfur systems, the pyridine nitrogen atom often acts as the Lewis base (acceptor) in halogen bonds, particularly with iodine-containing species.

N-alkylated 3-halopyridinium salts, when paired with iodide anions, exhibit significant halogen bonding. The iodine atom on the pyridine ring typically acts as a stronger halogen bond donor than an iodine atom attached to an aliphatic substituent, forming C-I···I- halogen bonds with distances around 3.7-3.9 Å and angles typically between 166° and 177° mdpi.com. N-iodosaccharin, a potent halogen bond donor, forms "close-to-ionic" complexes with pyridine derivatives via C-I···N halogen bonds, with distances ranging from 2.946 to 2.993 Å and angles near 169-176° rsc.org. Pyridine N-oxides can also act as effective halogen bond acceptors, sometimes exhibiting stronger interactions than pyridine itself diva-portal.orgoup.com.

Table 2: Halogen Bonding Parameters in Pyridine-Related Systems

| System | Halogen Bond Type | Donor-Acceptor Distance (Å) | Donor-Acceptor-X Angle (°) | Notes | Source |

| N-alkyl-3-iodopyridinium I- | C-I···I- | ~3.7–3.9 | ~166–177 | Pyridine iodine as donor | mdpi.com |

| N-iodosaccharin + Pyridine derivative | C-I···N | 2.946–2.993 | 169–176 | "Close-to-ionic" complex | rsc.org |

| Dichlorine + Pyridine N-oxide | Cl-Cl···O | ~2.0–2.2 (Cl···O) | 172–177 | Unstable complexes | nih.gov |

| Pyridine N-oxide | N/A | N/A | N/A | Effective halogen bond acceptor diva-portal.org | diva-portal.org |

Chalcogen Interactions (N...S Interactions) in Pyridine-Sulfur Complexes

Chalcogen bonding, involving interactions between a chalcogen atom (S, Se, Te) and a Lewis base, is increasingly recognized as a significant noncovalent force. In pyridine-sulfur systems, the nitrogen atom of pyridine can act as a Lewis base, forming N...S chalcogen bonds with sulfur-containing molecules.

Studies on pyridine complexes with carbonyl sulfide (OCS) have revealed the formation of N...S chalcogen bonds with binding energies typically ranging from -9.58 to -12.24 kJ/mol nih.gov. These interactions are characterized by specific N...S distances (e.g., 3.021–3.068 Å) and N...SC angles (167–169°) nih.gov. Sulfur atoms in various oxidation states or bonding environments within pyridine derivatives can also participate in chalcogen bonding, forming S...N contacts with distances as short as 2.538 Å in some thiadiazole systems rsc.org. Interactions such as S⋯O have also been observed in supramolecular assemblies involving sulfur-containing pyridine cations and polyoxometalates rsc.org.

Table 3: Chalcogen Bonding in Pyridine-Sulfur Systems

| System | Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Angle (°) | Binding Energy (kJ/mol) | Source |

| Pyridine-OCS | N...S | N | S | 3.021–3.068 | 167–169 | -9.58 to -12.24 | nih.gov |

| Pyridine-OCS | S...H | H (on C) | S | 2.964–2.989 | N/A | N/A | nih.gov |

| Thiadiazole-Pyridine | S...N | S | N | 2.538 | N/A | N/A | rsc.org |

| Pyridine-SO2 dimer | N···S | N | S | N/A | N/A | N/A | researchgate.net |

Ion-Molecule Complex Formation and Stabilization

Pyridine N-sulfides and related compounds can form stable complexes with ions, influencing their solubility, reactivity, and supramolecular assembly. These interactions can involve electrostatic attractions, hydrogen bonding, and other noncovalent forces.

Crystal Packing and Supramolecular Synthons

The arrangement of molecules in the solid state, or crystal packing, is governed by the interplay of various intermolecular forces. Supramolecular synthons are recurring structural units or interaction motifs that facilitate the assembly of crystalline structures.

In a zinc(II) complex involving 3-aminopyridine and thiocyanate, Hirshfeld surface analysis indicated that S-H interactions were the most significant contributor (30.2%), followed by H-H (24.3%), C-H (20.6%), and N-H (6.1%) contacts scirp.orgresearchgate.net. In other coordination polymers featuring pyridine ligands, O-H···O hydrogen bonds often play a major role in forming supramolecular networks, alongside H-H, C-H, and H-N interactions mdpi.com. These analyses highlight the diverse roles that sulfur and nitrogen atoms, as well as hydrogen atoms, play in directing crystal packing.

Q & A

Basic Research Questions

Q. What are the key experimental parameters for optimizing the synthesis of pyridine, 1-sulfide derivatives?

- Methodological Answer : Synthesis optimization requires systematic screening of variables such as sulfating reagent ratio (e.g., SO₃:pyridine), temperature, and reaction time. Start with a Plackett-Burman screening design to identify significant variables, then apply Box–Behnken response surface methodology to model interactions and predict optimal conditions . For reproducibility, document reagent purity, reaction vessel inertness, and quenching protocols to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Use nuclear magnetic resonance (¹H/¹³C NMR) to confirm substitution patterns and sulfur incorporation. Infrared (IR) spectroscopy identifies sulfide (C–S) and sulfoxide (S=O) functional groups. Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures stoichiometric accuracy. For novel compounds, combine these with X-ray crystallography to resolve structural ambiguities .

Q. How can researchers standardize density functional theory (DFT) parameters for studying this compound interactions?

- Methodological Answer : Select hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to balance computational cost and accuracy. Include solvent effects via implicit models (e.g., PCM) and validate against experimental data (e.g., corrosion inhibition efficiencies). Document convergence criteria (energy, forces) and ensure reproducibility by sharing input files in supplementary materials .

Advanced Research Questions

Q. How can design-of-experiments (DoE) methodologies resolve conflicting data in this compound reaction kinetics?

- Methodological Answer : Conflicting kinetic data often arise from unaccounted variables (e.g., trace moisture, catalytic impurities). Use factorial designs to isolate interactions between variables. For example, a 2³ factorial design can test temperature × reagent ratio × agitation speed. Analyze residuals to detect outliers and apply ANOVA to quantify variable significance. Replicate critical conditions to validate robustness .

Q. What strategies address contradictions between DFT predictions and experimental corrosion inhibition efficiencies for this compound derivatives?

- Methodological Answer : Discrepancies may stem from oversimplified DFT models (e.g., neglecting solvent dynamics or surface heterogeneity). Refine models by incorporating explicit solvent molecules or simulating metal surface defects. Cross-validate with electrochemical impedance spectroscopy (EIS) and polarization curves. If contradictions persist, conduct in situ Raman spectroscopy to probe adsorption mechanisms experimentally .

Q. How should researchers design experiments to probe the role of this compound in charge-transfer complexes?

- Methodological Answer : Use cyclic voltammetry (CV) to measure redox potentials and UV-vis spectroscopy to track charge-transfer bands. Pair with time-dependent DFT (TD-DFT) to correlate electronic transitions with molecular orbitals. For mechanistic clarity, vary substituents (e.g., electron-withdrawing groups) and monitor changes in donor-acceptor interactions via X-ray photoelectron spectroscopy (XPS) .

Data Contradiction Analysis and Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound derivatives across laboratories?

- Methodological Answer : Publish detailed protocols, including batch-specific reagent purity, inert gas purging durations, and post-synthesis purification methods (e.g., column chromatography gradients). Share raw spectral data (NMR, IR) in open repositories. Cross-validate results via interlaboratory studies and report failure cases to highlight sensitivity to subtle parameter changes .

Q. How can systematic reviews resolve inconsistencies in reported biological activities of this compound analogs?

- Methodological Answer : Apply PRISMA guidelines to screen literature, categorizing studies by assay type (e.g., MIC vs. IC₅₀), cell lines, and compound purity. Use meta-regression to identify confounding variables (e.g., solvent choice). Conduct sensitivity analyses to exclude low-quality studies (e.g., missing controls) and prioritize in vitro-in vivo correlation (IVIVC) studies for translational relevance .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.